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molecular formula C8H7BrO2 B1267466 2-Bromo-5-methoxybenzaldehyde CAS No. 7507-86-0

2-Bromo-5-methoxybenzaldehyde

Cat. No. B1267466
M. Wt: 215.04 g/mol
InChI Key: XNHKTMIWQCNZST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06211234B1

Procedure details

A stirred solution of 3-methoxybenzaldehyde (27.23 g) in dichloromethane (150 mL) at 0° C. is treated with a solution of bromine (32 g) in dry dichloromethane (50 mL) over 30 minutes. The reaction mixture is stirred at room temperature for 4 hours, combined with a previous preparation carried out on the same scale, and washed with saturated sodium metabisulphite solution (400 mL), with water (400 mL), brine (400 mL) and dried over magnesium sulphate. Evaporation and recrystallisation of the residue from petroleum ether (b.p. 40-60° C.) gives 2-bromo-5-methoxybenzaldehyde (45.25 g) as a white solid, m.p. 73-74° C.
Quantity
27.23 g
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][CH:10]=1)[CH:6]=[O:7].[Br:11]Br>ClCCl>[Br:11][C:8]1[CH:9]=[CH:10][C:3]([O:2][CH3:1])=[CH:4][C:5]=1[CH:6]=[O:7]

Inputs

Step One
Name
Quantity
27.23 g
Type
reactant
Smiles
COC=1C=C(C=O)C=CC1
Name
Quantity
32 g
Type
reactant
Smiles
BrBr
Name
Quantity
150 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
combined with a previous preparation
WASH
Type
WASH
Details
washed with saturated sodium metabisulphite solution (400 mL), with water (400 mL), brine (400 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
Evaporation and recrystallisation of the residue from petroleum ether (b.p. 40-60° C.)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC1=C(C=O)C=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 45.25 g
YIELD: CALCULATEDPERCENTYIELD 105.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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